Didodecylamine

Catalog No.
S1540791
CAS No.
3007-31-6
M.F
C24H51N
M. Wt
353.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Didodecylamine

CAS Number

3007-31-6

Product Name

Didodecylamine

IUPAC Name

N-dodecyldodecan-1-amine

Molecular Formula

C24H51N

Molecular Weight

353.7 g/mol

InChI

InChI=1S/C24H51N/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2/h25H,3-24H2,1-2H3

InChI Key

MJCJUDJQDGGKOX-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCNCCCCCCCCCCCC

Synonyms

Di-n-dodecylamine

Canonical SMILES

CCCCCCCCCCCCNCCCCCCCCCCCC

Crystal Growth

  • Promoting crystal growth of GdOCl nanosheets: Research suggests didodecylamine can promote the crystal growth of two-dimensional (2D) nanosheets of gadolinium oxychloride (GdOCl) with desired square cross-sections. This property makes it potentially valuable in the controlled synthesis of specific nanomaterial morphologies. Source: Ligand-mediated control of dislocation dynamics and resulting particle morphology of GdOCl nanocrystals

Phase Transfer

  • Investigating the effect of amine chain length on phase transfer: Studies have explored the role of didodecylamine in investigating the influence of the length of the alkyl chain in secondary amines on the phase transfer process. This research helps understand how to efficiently move nanoparticles from an aqueous (water-based) environment to an organic solvent like toluene. Source: Effect of the alkyl chain length of secondary amines on the phase transfer of gold nanoparticles from water to toluene

Liquid Crystal Formation

  • Developing novel liquid crystalline complexes: Didodecylamine has been investigated for its potential in forming novel liquid crystalline complexes when interacting with copper nitrate. Liquid crystals are a unique state of matter exhibiting properties between solids and liquids, finding applications in displays and other technological areas. Source: Didodecylamine = 97.0 GC 3007-31-6:

Didodecylamine is an organic compound with the chemical formula C24_{24}H51_{51}N. It belongs to the class of primary amines and features a long hydrocarbon chain, making it amphiphilic. This property allows it to interact effectively with both polar and non-polar environments, which is beneficial in various chemical applications. Didodecylamine is primarily used as a surfactant and a stabilizing agent in the synthesis of nanomaterials, particularly in the production of hybrid perovskite nanocrystals, where it enhances luminescence properties by passivating defects .

The specific mechanism of action for didodecylamine in proteomics research is not entirely elucidated. However, its amphiphilic nature is believed to play a crucial role. The lipophilic dodecyl chains might interact with the cell membrane's lipid bilayer, while the hydrophilic amine group could interact with the polar head groups of membrane phospholipids. This interaction might transiently disrupt the membrane structure, potentially enhancing the permeability of certain molecules across the membrane [].

Due to its amine functional group. Key reactions include:

  • Acylation: Didodecylamine can react with acyl chlorides to form amides.
  • Quaternization: It can be converted into quaternary ammonium salts by reacting with alkyl halides.
  • Esterification: It can undergo esterification with carboxylic acids, forming esters.

These reactions are significant for synthesizing more complex molecules and for applications in material science.

The synthesis of didodecylamine can be achieved through various methods:

  • Reduction of Dodecanamide: Dodecanamide can be reduced using lithium aluminum hydride or other reducing agents to yield didodecylamine.
  • Alkylation of Ammonia: Dodecyl chloride can react with ammonia in a nucleophilic substitution reaction to produce didodecylamine.
  • Direct Alkylation of Amine: Using dodecyl halides in the presence of bases allows for the formation of didodecylamine through direct alkylation.

These methods highlight the versatility in synthesizing this compound for industrial applications.

Didodecylamine finds utility across various fields:

  • Surfactants: It is employed as a surfactant in formulations for detergents and emulsifiers.
  • Nanomaterial Synthesis: In nanotechnology, it serves as a stabilizing agent for the synthesis of hybrid perovskite nanocrystals, enhancing their optical properties .
  • Corrosion Inhibitors: Its amphiphilic nature makes it useful in preventing corrosion in metal surfaces.
  • Pharmaceuticals: It has potential applications in drug formulation due to its ability to modify surface properties.

Studies on didodecylamine's interactions reveal its capacity to affect assembly processes at the nanoscale. For instance, it has been shown to enhance the stability and performance of light-emitting diodes by modifying surface ligands on nanocrystals . Additionally, its interactions with biological systems underscore the need for careful handling due to its irritant properties.

Didodecylamine shares similarities with several other long-chain amines. Below is a comparison highlighting its uniqueness:

CompoundChemical FormulaUnique Characteristics
DodecylamineC12_{12}H27_{27}NShorter chain; commonly used as a surfactant
TetradecylamineC14_{14}H31_{31}NLonger chain; increased hydrophobicity
HexadecylamineC16_{16}H35_{35}NEven longer chain; used in specialized surfactant applications
OctadecylamineC18_{18}H39_{39}NVery hydrophobic; often used in coatings and polymers

Didodecylamine's unique feature lies in its balance between hydrophilicity and hydrophobicity due to its medium-length hydrocarbon chain, making it particularly effective in applications requiring both properties.

XLogP3

11

UNII

5KR2ML6H0C

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3007-31-6

Wikipedia

N-dodecyl-1-dodecanamine

General Manufacturing Information

1-Dodecanamine, N-dodecyl-: ACTIVE

Dates

Modify: 2023-08-15

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